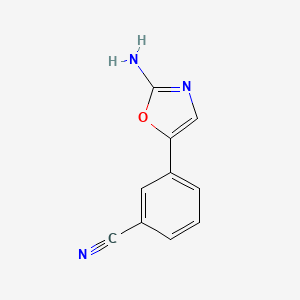

3-(2-Aminooxazol-5-yl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7N3O |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

3-(2-amino-1,3-oxazol-5-yl)benzonitrile |

InChI |

InChI=1S/C10H7N3O/c11-5-7-2-1-3-8(4-7)9-6-13-10(12)14-9/h1-4,6H,(H2,12,13) |

InChI Key |

QTIYFSWIMIGOHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=C(O2)N)C#N |

Origin of Product |

United States |

Spectroscopic Characterization Methodologies for 3 2 Aminooxazol 5 Yl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Detailed experimental ¹H NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration for the protons of 3-(2-Aminooxazol-5-yl)benzonitrile, are not available in the reviewed literature.

Specific ¹³C NMR spectral data, which would provide information on the chemical environment of each carbon atom in this compound, has not been publicly reported.

Infrared (IR) Spectroscopy for Functional Group Identification

The characteristic IR absorption frequencies (in cm⁻¹) corresponding to the functional groups of this compound, such as the nitrile (C≡N) and amine (N-H) stretches, have not been documented in available sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular formula can be deduced as C₁₀H₇N₃O, yielding a molecular weight of 185.18 g/mol , the experimental mass spectrum, including the molecular ion peak (M⁺) and fragmentation pattern for this compound, is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε) for electronic transitions within this compound is not present in the public domain.

Computational Chemistry and Theoretical Investigations of 3 2 Aminooxazol 5 Yl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of computational chemistry, providing a mathematical description of the behavior of electrons in molecules. These calculations can predict a wide range of properties, from molecular geometry to spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. For 3-(2-Aminooxazol-5-yl)benzonitrile, DFT studies would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would yield important energetic and electronic properties such as the total energy, dipole moment, and atomic charges. These parameters are crucial for understanding the molecule's stability and reactivity.

A typical DFT study on this compound would involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations. The results would provide a detailed picture of the molecule's ground-state electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) would be employed. researchgate.netresearchgate.net This extension of DFT is a powerful tool for calculating the energies of electronic excited states and predicting UV-Vis absorption spectra. nih.govnih.gov By simulating the electronic transitions between molecular orbitals, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net Such studies are vital for understanding the photophysical properties of the molecule and its potential applications in areas like organic electronics or as a fluorescent probe.

Electronic Structure Analysis

A thorough understanding of a molecule's electronic structure is key to predicting its chemical behavior. This involves analyzing the distribution of electrons and identifying the regions most likely to participate in chemical reactions.

Molecular Orbital Theory and Frontier Orbitals

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to determine the energies and shapes of the molecular orbitals. researchgate.net Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character.

For this compound, an analysis of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Electron Density Distributions and Electrostatic Potential Maps

The electron density distribution illustrates how the electrons are spread throughout the molecule. This can be visualized to identify regions of high and low electron density. An even more informative tool is the Molecular Electrostatic Potential (MEP) map. The MEP map is a color-coded representation of the electrostatic potential on the surface of the molecule. It visually indicates the regions that are electron-rich (typically colored red or yellow) and electron-poor (colored blue). These maps are invaluable for predicting how the molecule will interact with other molecules, such as identifying sites for hydrogen bonding and other non-covalent interactions. For this compound, an MEP map would highlight the electronegative nitrogen and oxygen atoms as potential sites for electrophilic attack, and the electropositive regions as sites for nucleophilic attack.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry can also be used to model the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction mechanism. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For example, theoretical studies could investigate the synthesis of this compound itself, or its participation in further chemical transformations. By calculating the energies of reactants, products, intermediates, and transition states, a detailed understanding of the reaction's feasibility and kinetics can be achieved.

Conformational Analysis and Molecular Dynamics Simulations

A comprehensive search of scientific databases reveals a lack of specific studies on the conformational analysis and molecular dynamics simulations for this compound. Computational studies, which are crucial for understanding a molecule's three-dimensional structure, flexibility, and energetic properties, have been applied to similar heterocyclic structures, such as derivatives of 2-aminothiazole (B372263) and other complex oxazole-containing compounds. researchgate.netajchem-a.comnih.gov These types of analyses typically involve:

Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformers) of the molecule. This is often achieved by systematically rotating the rotatable bonds, such as the one connecting the benzonitrile (B105546) and oxazole (B20620) rings, and calculating the potential energy of each resulting conformation. The results would typically be presented in a potential energy surface map, highlighting the low-energy, and therefore more probable, conformations.

Molecular Dynamics (MD) Simulations: Simulating the movement of the atoms and bonds of the molecule over time. This provides insights into the dynamic behavior of the compound, its structural flexibility, and how it might interact with its environment, such as a solvent or a biological receptor. Key outputs from MD simulations often include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Without dedicated research on this compound, it is not possible to provide specific data tables on its dihedral angles, relative conformer energies, or the results of any molecular dynamics simulations. Such data would be purely speculative and would not meet the standards of scientific accuracy.

Future computational research on this compound would be valuable to elucidate its structural and dynamic properties, which could, in turn, support efforts in areas like materials science or drug design.

Emerging Trends and Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized oxazoles is a cornerstone of heterocyclic chemistry. While specific methods for 3-(2-aminooxazol-5-yl)benzonitrile are not extensively detailed in current literature, future research is likely to focus on novel and sustainable approaches, moving away from traditional, often harsh, reaction conditions.

A plausible and established route to the 2-aminooxazole core involves the cyclization of an α-haloketone with urea (B33335) or a urea equivalent. nih.govresearchgate.net For the target compound, this would likely involve a precursor such as 3-(2-bromoacetyl)benzonitrile. Future methodologies will aim to improve upon this foundation by incorporating green chemistry principles.

Key areas for development include:

Catalyst Innovation: The use of heterogeneous, recyclable nanocatalysts, such as magnetic nanoparticles functionalized with acidic or basic groups, presents a promising avenue. researchgate.net These catalysts simplify product purification, reduce waste, and can often be used for multiple reaction cycles without significant loss of activity. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing uniform and efficient heating. nih.gov The application of MAOS to the synthesis of this compound could lead to more efficient and scalable production. nih.gov

Sustainable Solvents: A major trend is the replacement of volatile organic compounds with greener alternatives like water, ethanol, or ionic liquids. researchgate.net Research into the synthesis of oxazole (B20620) derivatives in aqueous media is gaining traction, minimizing the environmental impact of chemical production. researchgate.net

One-Pot and Multicomponent Reactions (MCRs): Designing synthetic sequences where multiple bonds are formed in a single vessel (one-pot) or by combining three or more starting materials (MCRs) enhances efficiency and atom economy. researchgate.netmdpi.com Future work could explore a multicomponent strategy to assemble the this compound scaffold from simpler building blocks.

A comparison of potential synthetic approaches is outlined below:

| Methodology | Precursors | Catalyst/Conditions | Key Advantages |

| Conventional Synthesis | 3-(2-bromoacetyl)benzonitrile, Urea | Reflux in solvent (e.g., ethanol) | Established, predictable |

| Nanocatalysis | 3-(2-bromoacetyl)benzonitrile, Urea | Magnetic nanocatalyst, reflux | Catalyst recyclability, easy work-up researchgate.net |

| Microwave-Assisted | 3-(2-bromoacetyl)benzonitrile, Urea | Microwave irradiation, polar solvent | Rapid reaction times, higher yields nih.gov |

| Multicomponent Reaction | 3-cyanobenzaldehyde, a source of cyanide, an amino component | To be developed | High atom economy, operational simplicity mdpi.com |

Exploration of New Chemical Reactivity Profiles

The chemical personality of this compound is dictated by its three key functional components: the primary amino group, the oxazole ring, and the benzonitrile (B105546) group. While initial studies on related structures have focused on the derivatization of the amino group, significant opportunities exist to explore the reactivity of the other moieties. nih.gov

Future reactivity studies could focus on:

Amino Group Derivatization: Beyond forming Schiff bases with aldehydes, the amino group can undergo acylation, sulfonylation, and alkylation to generate extensive libraries of new compounds with diverse properties. nih.gov

Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or undergo cycloaddition reactions to form heterocycles like tetrazoles. mdpi.com These transformations would dramatically alter the compound's physicochemical properties and biological activity profile.

Oxazole Ring Chemistry: The oxazole ring itself can participate in various chemical transformations, including electrophilic substitution (if activated), or act as a diene in Diels-Alder reactions under specific conditions, leading to complex fused-ring systems.

Metal-Catalyzed Cross-Coupling: The C-H bonds on the benzonitrile ring could be targets for direct functionalization using modern cross-coupling techniques, allowing for the introduction of aryl, alkyl, or other functional groups without pre-functionalization.

Integration of Advanced Computational and Machine Learning Approaches

Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery and materials science. For this compound and its derivatives, these tools can accelerate research and provide insights that are difficult to obtain through experimentation alone.

Molecular Docking and Dynamics: As demonstrated with related 2-aminooxazole compounds, molecular docking can predict the binding affinity and orientation of molecules within the active sites of biological targets like kinases (e.g., CDK8) or nuclear receptors (e.g., ER-α). nih.govresearchgate.netresearcher.life This allows for the rational design of new derivatives with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity. mdpi.com By developing QSAR models for derivatives of this compound, researchers can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their function and predict the activity of yet-to-be-synthesized compounds. mdpi.com

AI and Machine Learning (ML) in Synthesis and Discovery: AI algorithms can predict reaction outcomes, suggest optimal synthetic routes, and even design novel molecules with desired properties. mdpi.com ML models can be trained on large datasets of known bioactive molecules to identify new potential targets for scaffolds like this compound or predict their absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comresearchgate.net

Expanding Applications in Diverse Chemical Disciplines

The structural motifs within this compound are prevalent in molecules with a wide range of biological activities, suggesting broad potential for this compound as a building block in various fields.

Medicinal Chemistry: The oxazole core is found in numerous compounds with anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govresearchgate.net Similarly, the benzonitrile moiety is a key feature in many approved drugs. Research on derivatives of the closely related 3-(2-aminooxazol-5-yl)-2H-chromen-2-one has shown antiproliferative activity against human colorectal carcinoma (HCT116) and breast carcinoma (MCF7) cell lines. nih.govnih.gov This provides a strong rationale for screening this compound and its derivatives against a wide panel of cancer cell lines and microbial pathogens. nih.govnih.gov

| Potential Therapeutic Area | Rationale based on Related Scaffolds |

| Oncology | Antiproliferative activity of related oxazoles against HCT116 and MCF7 cell lines. nih.govnih.gov |

| Infectious Diseases | Broad-spectrum antimicrobial and antifungal activity reported for various oxazole derivatives. nih.govnih.gov |

| Anti-inflammatory | Oxaprozin, a marketed NSAID, features an oxazole ring. nih.gov |

| Metabolic Diseases | Aleglitazar, an antidiabetic agent, contains an oxazole core structure. nih.gov |

Materials Science: The rigid, aromatic structure and the presence of heteroatoms capable of hydrogen bonding and metal coordination suggest potential applications in materials science. Derivatives could be explored as organic light-emitting diodes (OLEDs), fluorescent probes, or as ligands for the construction of metal-organic frameworks (MOFs).

Design of Isotopically Labeled this compound for Mechanistic and Research Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms, tracking metabolic pathways, and serving as internal standards in quantitative analytical studies. The design and synthesis of isotopically labeled versions of this compound would be a significant step forward in understanding its chemical and biological behavior.

Potential labeling strategies and their applications include:

Nitrogen-15 (¹⁵N) Labeling: Incorporating ¹⁵N into the amino group or the oxazole ring would be invaluable for NMR studies to probe electronic structure and for mass spectrometry-based studies to follow the compound's fate in biological systems.

Carbon-13 (¹³C) Labeling: Introducing ¹³C at specific positions, such as the nitrile carbon or within the oxazole ring, would aid in elucidating reaction mechanisms through ¹³C NMR spectroscopy and could be used in metabolic flux analysis.

Deuterium (B1214612) (²H) Labeling: Replacing hydrogen with deuterium can be used to study kinetic isotope effects to determine reaction mechanisms. Deuterated compounds are also frequently used as internal standards for quantitative mass spectrometry assays due to their similar chemical behavior but distinct mass.

The synthesis of these labeled compounds would likely require isotopically enriched starting materials, such as ¹⁵N-labeled urea or ¹³C-labeled benzonitrile precursors, to be incorporated during the synthetic sequence.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-aminooxazol-5-yl)benzonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via cyclocondensation of hydrazononitrile precursors with hydroxylamine in basic media, as demonstrated in analogous aminooxazole syntheses. Reaction optimization should focus on temperature (60–80°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of hydroxylamine to precursor . NMR monitoring (e.g., ¹H/¹³C at 500–700 MHz in CDCl₃) is critical for tracking intermediate formation and final product purity .

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

- Methodology :

- NMR : Use high-resolution ¹H (500–700 MHz) and ¹³C (126–176 MHz) NMR in deuterated solvents (e.g., CDCl₃) to resolve aromatic protons and oxazole ring signals. Coupling constants (e.g., J = 2–3 Hz for adjacent protons) aid in confirming substitution patterns .

- FT-IR/UV-Vis : Identify nitrile (C≡N stretch ~2220 cm⁻¹) and oxazole (C=N/C-O stretches ~1600–1650 cm⁻¹) functional groups. UV-Vis analysis (λmax ~270–300 nm) reveals π→π* transitions in the conjugated system .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodology : Follow protocols for nitrile-containing compounds: use fume hoods, nitrile gloves, and eye protection. Waste must be segregated and treated by certified facilities due to potential toxicity. Refer to SDS guidelines for analogous benzonitriles, emphasizing hazards like H303 (harmful if swallowed) and H333 (toxic if inhaled) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, NBO) predict the reactivity and electronic behavior of this compound?

- Methodology :

- DFT : Optimize geometry at B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (FMOs), identifying nucleophilic/electrophilic sites via Fukui indices.

- NBO : Analyze charge distribution and hyperconjugative interactions (e.g., lone pair donation from amino group to oxazole ring) to explain stability and regioselectivity in reactions .

Q. What strategies resolve contradictions in NMR data for this compound derivatives under varying experimental conditions?

- Methodology : Compare spectra acquired at different magnetic field strengths (e.g., 500 vs. 700 MHz) and solvents. For example, CDCl₃ may induce solvent shifts in aromatic protons, while DMSO-d₆ could reveal hydrogen bonding with the amino group. Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. How do steric and electronic effects influence the binding interactions of this compound with biological targets (e.g., enzymes or radicals)?

- Methodology : Employ spectrophotometric titration (e.g., with DPPH radicals) to determine binding constants (Kₐ) and free energy (ΔG). Molecular docking (AutoDock Vina) can model interactions, prioritizing hydrogen bonds between the oxazole NH and target active sites .

Q. What role does this compound play in materials science, particularly in OLED or TADF applications?

- Methodology : Evaluate its potential as an electron-transport layer by measuring HOMO/LUMO gaps (<3.0 eV) via cyclic voltammetry. Patent data suggest benzonitrile derivatives enhance device efficiency in OLEDs via triplet harvesting mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.